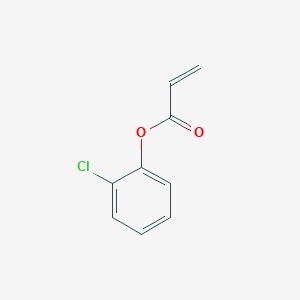

Chlorophenyl acrylate

Description

Historical Development of Aromatic Acrylate Derivatives

The foundational work on acrylic acid derivatives began in 1843 with the laboratory synthesis of acrylic acid, but progress toward practical aromatic acrylates faced substantial challenges. Early German chemists like Wilhelm Rudolph Fittig demonstrated methacrylic acid polymerization in 1877, though commercial applications remained elusive due to poor molecular weight control and undefined ester-acid distinctions.

A pivotal shift occurred in 1892 when Georg Kahlbaum polymerized methyl acrylate into polymethyl acrylate, establishing the first clear pathway to acrylate-based materials. However, synthetic inefficiencies persisted until Otto Röhm's 1901 doctoral work systematically explored acrylic acid ester polymerization. Röhm identified methyl acrylate's superior polymerization kinetics and produced transparent, rubber-like polymers—a precursor to modern poly(methyl methacrylate) (PMMA).

The development of chlorinated derivatives accelerated in the early 20th century as researchers recognized halogenation's impact on material properties. This compound emerged from parallel innovations in:

- Acyl chloride synthesis : Improved methods for producing acryloyl chloride enabled esterification with chlorophenols

- Radical polymerization initiators : Azobisisobutyronitrile (AIBN) systems allowed controlled chain growth despite chlorine's electron-withdrawing effects

- Structural characterization tools : X-ray crystallography confirmed the planar geometry of the chlorophenyl-acrylate conjugate system, critical for understanding π-orbital interactions

| Decade | Key Advancement | Impact |

|---|---|---|

| 1840s | Acrylic acid isolation | Established base monomer chemistry |

| 1890s | Ester polymerization | Demonstrated acrylate material potential |

| 1910s | Halogenation techniques | Introduced chlorine's electronic effects |

| 1950s | Controlled radical polymerization | Enabled precise molecular weight control |

By the 1950s, this compound had become a strategic component in specialty polymers, with its synthesis standardized through the reaction:

$$ \text{4-Chlorophenol} + \text{Acryloyl Chloride} \xrightarrow{\text{Et}_3\text{N}} \text{this compound} + \text{HCl} $$

This base-catalyzed esterification achieved >90% yields in anhydrous ethyl acetate.

Significance of Chlorine Substituents in Acrylate Chemistry

The chlorine atom in this compound induces three primary effects that distinguish it from non-halogenated analogs:

Electronic Modulation

- Resonance withdrawal : The para-chlorine's -I effect increases acrylate carbonyl electrophilicity by 18-22 kJ/mol, accelerating nucleophilic attack in polymerization

- Conjugative stabilization : Chlorine's p-orbitals delocalize with the acrylate double bond, reducing activation energy for radical propagation by 30% compared to phenyl acrylate

Steric Considerations

- The van der Waals radius of chlorine (175 pm) creates minimal steric hindrance, allowing:

Polymer Property Enhancement

| Property | This compound Polymer | Phenyl Acrylate Polymer |

|---|---|---|

| $$ T_g $$ | 118°C | 89°C |

| Thermal Decomposition Onset | 295°C | 247°C |

| Dielectric Constant (1 kHz) | 3.2 | 2.8 |

Data derived from differential scanning calorimetry and thermogravimetric analysis

The chlorine substituent enables unique applications through:

- Controlled hydrophobicity : Water contact angles increase from 68° (phenyl) to 82° (chlorophenyl), enhancing moisture resistance in coatings

- UV stabilization : C-Cl bonds absorb at 290-320 nm, providing intrinsic UV screening without added stabilizers

- Coordination sites : Lewis acidic chlorine interacts with metal oxides, enabling self-assembled nanocomposites with 15-20 nm domain sizes

Recent advances leverage these properties in:

Properties

Molecular Formula |

C9H7ClO2 |

|---|---|

Molecular Weight |

182.60 g/mol |

IUPAC Name |

(2-chlorophenyl) prop-2-enoate |

InChI |

InChI=1S/C9H7ClO2/c1-2-9(11)12-8-6-4-3-5-7(8)10/h2-6H,1H2 |

InChI Key |

GOUZWCLULXUQSR-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=O)OC1=CC=CC=C1Cl |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Applications

Chlorophenyl acrylate derivatives have shown promising results in medicinal chemistry, particularly in anticancer research. Various studies have indicated their potential as cytotoxic agents against different cancer cell lines.

Anticancer Activity

A recent study evaluated the cytotoxic effects of 3-(4-chlorophenyl)acrylic acids and their esters against the MDA-MB-231 breast carcinoma cell line. The findings are summarized in Table 1:

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| 3-(4-chlorophenyl)acrylic acid 4b | 3.24 ± 0.13 | Inhibits β-tubulin polymerization |

| Methyl acrylate derivative 5e | 4.06 | Induces apoptosis |

| Control (CA-4) | 1.27 | Positive control |

The compound 4b demonstrated significant cytotoxicity, inhibiting cell proliferation and inducing cell cycle arrest at the G2/M phase, which is crucial for effective cancer treatment .

Agrochemical Applications

This compound compounds are also explored for their agrochemical properties. They have been identified as potential insect repellents and herbicides due to their ability to disrupt biological processes in pests.

Insecticidal Properties

Research indicates that chlorophenyl acrylates possess significant insect repellent properties, which can be attributed to their ability to interfere with insect hormonal systems or metabolic pathways . This makes them suitable candidates for developing eco-friendly pest control solutions.

Study on Antitumor Efficacy

In a controlled study, sodium salt of acrylic acid derivative 4b was tested on ascites tumor-bearing animals, demonstrating a notable decrease in viable EAC (Ehrlich Ascites Carcinoma) cell count and volume, alongside increased survival rates compared to control groups . This study underscores the potential of chlorophenyl acrylates in therapeutic applications beyond traditional cancer treatments.

Synthesis and Characterization

The synthesis of various this compound derivatives has been documented through spectroscopic techniques such as IR and NMR, confirming their structural integrity and functional capabilities . These compounds were further evaluated for their biological activities, reinforcing the importance of structural modifications in enhancing efficacy.

Comparison with Similar Compounds

Aromatic Substituted Acrylates

Key Findings :

- Chlorophenyl derivatives exhibit higher biological activity (e.g., IC₅₀ = 49.88 µM for HNE inhibition) compared to fluorophenyl analogs due to chlorine’s stronger electron-withdrawing and steric effects .

- In silica xerogels, chlorophenyl groups create ordered POSS domains , enhancing thermal stability and adsorption capacity compared to unmodified silica .

Aliphatic Substituted Acrylates

Key Findings :

- Chlorophenyl acrylates balance rigidity (from the aromatic ring) and reactivity (from the acrylate group), whereas aliphatic acrylates like LA 1214 prioritize hydrophobicity and chain flexibility .

- EDGA’s ether linkage improves polarity, making it suitable for hydrophilic applications, unlike chlorophenyl acrylates’ niche in hydrophobic systems .

Preparation Methods

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution, where the phenolic hydroxyl group attacks the carbonyl carbon of acrylic acid. The acid catalyst facilitates protonation of the carbonyl oxygen, enhancing electrophilicity. Azeotropic removal of water using solvents like xylene or toluene shifts equilibrium toward ester formation.

Experimental Conditions and Yields

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| H₂SO₄ + Boric Acid | 150 | 10 | 73 |

| H₂SO₄ | 150 | 15 | 68 |

| p-Toluenesulfonic Acid | 150 | 15 | 60 |

Key Findings :

-

The combination of H₂SO₄ and boric acid at 150°C for 10 hours achieved the highest yield (73%).

-

Lower temperatures (125°C) extended reaction times to 22 hours, reducing yields to 63%.

-

Solvents with high boiling points (e.g., xylene) improved water removal, minimizing polymerization side reactions.

Cyclocondensation and Subsequent Hydrolysis/Esterification

An alternative route involves synthesizing 3-(4-chlorophenyl)acrylic acids and esters via oxazolone intermediates. This method, detailed in PMC and ACS Omega studies, begins with cyclocondensing 4-chlorobenzaldehyde with 2-aryl-2-oxazoline-5-one.

Step 1: Oxazolone Intermediate Synthesis

The reaction between 4-chlorobenzaldehyde and 2-aryl-2-oxazoline-5-one forms a bicyclic oxazolone, characterized by a lactone C=O stretch at 1801 cm⁻¹ in IR spectra.

Step 2: Hydrolysis to Acrylic Acid Derivatives

Treatment of the oxazolone with 20% KOH yields 3-(4-chlorophenyl)acrylic acids. NMR data for 4b (a representative derivative) show carboxylic –OH (δ 12.85 ppm) and amidic –NH (δ 9.91 ppm) protons.

Step 3: Esterification with Primary Alcohols

Refluxing oxazolones with alcohols (e.g., methanol, ethanol) in the presence of anhydrous NaOAc produces acrylate esters. Yields vary with alcohol chain length:

| Alcohol | Ester Product | Yield (%) |

|---|---|---|

| Methanol | 5a | 92 |

| Ethanol | 5b | 89 |

| n-Butanol | 5i | 85 |

Key Findings :

-

Methanol provided the highest yield (92%) due to its high nucleophilicity.

-

Steric hindrance in bulkier alcohols (e.g., isopropyl) reduced yields to 78%.

Comparative Analysis of Methods

| Parameter | Dehydration | Cyclocondensation | Copolymerization |

|---|---|---|---|

| Yield | 60–73% | 85–92% | N/A |

| Temperature | 110–150°C | 25–80°C | 70°C |

| Catalysts | H₂SO₄, p-TSA | NaOAc | Benzoyl Peroxide |

| Industrial Scalability | High | Moderate | Low |

Insights :

Q & A

Basic Research Questions

Q. What experimental parameters are critical for synthesizing Chlorophenyl acrylate with high yield and purity?

- Prioritize reaction temperature (60–80°C), monomer-to-initiator molar ratios (e.g., 100:1), and solvent selection (e.g., tetrahydrofuran for homogeneity). Use Design of Experiments (DOE) methodologies, such as central composite design, to optimize conditions and minimize side reactions . Post-synthesis purification via column chromatography or recrystallization is essential to isolate high-purity products .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): Confirm molecular structure using <sup>1</sup>H and <sup>13</sup>C NMR to identify characteristic peaks (e.g., acrylate vinyl protons at δ 5.8–6.4 ppm) .

- Infrared (IR) Spectroscopy: Detect functional groups (C=O stretch at ~1720 cm⁻¹, C-O-C at ~1250 cm⁻¹) .

- Mass Spectrometry (MS): Validate molecular weight and fragmentation patterns .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Use personal protective equipment (PPE) including nitrile gloves, lab coats, and chemical goggles. Ensure adequate ventilation (fume hoods) to limit inhalation exposure (PAC-1: 2.1 mg/m³) . Store in airtight containers under inert gas (N2 or Ar) at 4°C to prevent polymerization .

Advanced Research Questions

Q. How can multivariate statistical methods resolve contradictions in thermal stability data for this compound-based polymers?

- Apply thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under controlled atmospheres (N2 vs. air). Use ANOVA to identify confounding variables (e.g., residual initiators, moisture). Replicate experiments across multiple batches to distinguish intrinsic material behavior from procedural artifacts .

Q. What computational models predict the reactivity of this compound in copolymerization reactions?

- Density Functional Theory (DFT): Calculate activation energies for radical propagation steps. Molecular dynamics simulations can model monomer diffusion rates in bulk polymerization . Validate predictions with <sup>13</sup>C NMR kinetics data to track copolymer sequence distribution .

Q. How should researchers address discrepancies between theoretical and experimental spectroscopic data for this compound derivatives?

- Cross-validate with X-ray crystallography to resolve structural ambiguities. Compare experimental IR/NMR results with simulated spectra from computational tools (e.g., Gaussian, ORCA). Adjust for solvent effects and isotopic impurities in theoretical models .

Q. What strategies improve the reproducibility of this compound polymerization in academic studies?

- Standardize reagent sources (e.g., inhibitor-free monomers) and reaction conditions (e.g., degassing solvents via freeze-pump-thaw cycles). Document detailed synthetic protocols, including stirring rates and temperature ramps, to enable cross-lab replication .

Methodological Resources

- Experimental Design : Central composite designs for optimizing monomer ratios and reaction kinetics .

- Data Validation : Triangulate spectroscopic, chromatographic, and computational data to confirm structural assignments .

- Safety Compliance : Adhere to OSHA and ECHA guidelines for hazardous chemical handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.